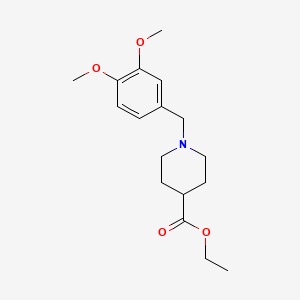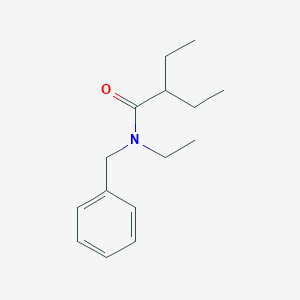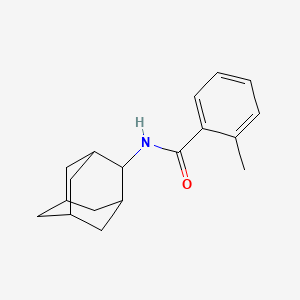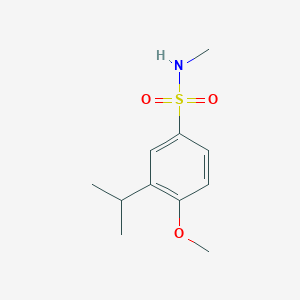![molecular formula C15H12ClN5OS B5696676 N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5696676.png)
N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CPTA" and belongs to the class of triazole derivatives. In
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, CPTA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, CPTA has been shown to have anti-inflammatory properties. Studies have shown that CPTA can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, CPTA has been shown to have anti-oxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments is its potent anti-cancer properties. This makes it an ideal compound for studying the mechanisms of cancer cell death and developing new cancer therapies. Additionally, CPTA has been shown to have low toxicity in normal cells, making it a safer alternative to other anti-cancer drugs.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells and animals in lab experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of CPTA in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One potential direction is the development of new cancer therapies based on CPTA. This could involve the synthesis of new derivatives of CPTA with enhanced anti-cancer properties or the development of drug delivery systems that can improve the solubility and bioavailability of CPTA.
Another potential direction is the study of the anti-inflammatory and anti-oxidant properties of CPTA. This could involve the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Conclusion
This compound is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer properties, anti-inflammatory properties, and anti-oxidant properties make it an ideal compound for studying the mechanisms of disease and developing new therapies. While there are limitations to using CPTA in lab experiments, the future directions for research on this compound are promising.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves the reaction of 2-chloroaniline with 4-pyridinecarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with thiosemicarbazide to form the final product. This method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CPTA is in the field of cancer research. Studies have shown that CPTA has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, CPTA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c16-11-3-1-2-4-12(11)18-13(22)9-23-15-19-14(20-21-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGQZUMSCFGGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(3,5-dimethylphenoxy)acetyl]oxime](/img/structure/B5696610.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)



![N-benzyl-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5696660.png)



![N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B5696689.png)
![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)-N-methylacetamide](/img/structure/B5696717.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5696720.png)